Saccharin

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Saccharin can be synthesized through several methods, but the most common industrial route involves the oxidation of o-toluenesulfonamide. The process typically includes the following steps :

Sulfonation: o-Toluenesulfonamide is sulfonated to form o-sulfobenzoic acid.

Oxidation: The o-sulfobenzoic acid is then oxidized to form o-sulfobenzoic acid anhydride.

Cyclization: The anhydride undergoes cyclization to form this compound.

Another method involves the reaction of anthranilic acid with nitrous acid, followed by sulfur dioxide and ammonia treatment .

Industrial Production Methods

Industrial production of this compound often involves the sulfonation of toluene, followed by chlorination and subsequent reactions to form this compound. This method is preferred due to its cost-effectiveness and relatively high yield .

Chemical Reactions Analysis

Types of Reactions

Saccharin undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form this compound-N-sulfonic acid.

Reduction: Reduction of this compound can yield this compound-N-oxide.

Substitution: This compound can undergo substitution reactions to form derivatives such as N-halo this compound and N-acyl this compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Halogenating agents like chlorine and bromine are used for substitution reactions.

Major Products

Oxidation: this compound-N-sulfonic acid

Reduction: this compound-N-oxide

Substitution: N-halo this compound, N-acyl this compound

Scientific Research Applications

Food Industry

Overview

Saccharin is primarily used as a non-nutritive sweetener in various food products. It is approximately 300 to 400 times sweeter than sucrose, making it an attractive option for calorie reduction in food formulations.

Key Applications

- Dietary Products : Widely used in low-calorie and sugar-free foods and beverages.

- Pharmaceuticals : Added to medications to improve palatability, especially for pediatric formulations.

- Tobacco Products : Employed to enhance the flavor profile of tobacco products.

Regulatory Status

The FDA has classified this compound as generally recognized as safe (GRAS), although its use was once restricted due to concerns about potential carcinogenicity. Recent studies have demonstrated its safety at levels typically consumed .

Pharmaceutical Applications

Use in Medications

this compound is often included in pharmaceutical formulations to mask the bitterness of active ingredients. Its sweetness helps improve patient compliance, particularly in pediatric and geriatric populations.

Case Study: this compound in Pediatric Formulations

A study evaluated the effectiveness of this compound in improving the taste of liquid medications for children. The results indicated a significant increase in acceptability among pediatric patients when this compound was used compared to formulations without it .

Catalytic Applications

Overview

Recent research has highlighted this compound and its derivatives as effective catalysts for various organic reactions. This application leverages this compound's properties to facilitate chemical transformations while being environmentally friendly.

Key Findings

- Catalytic Activity : this compound has been shown to catalyze the synthesis of quinoxalines with yields reaching up to 97% .

- Green Chemistry : The use of this compound as a catalyst aligns with green chemistry principles due to its non-toxic nature and reusability .

| Application Area | Details | Benefits |

|---|---|---|

| Food Industry | Non-nutritive sweetener | Low-calorie options |

| Pharmaceuticals | Taste masking in medications | Improved patient compliance |

| Catalysis | Organic synthesis catalyst | Eco-friendly, high efficiency |

Health Implications

Safety Studies

Long-term studies have examined the effects of this compound consumption on health parameters. One study involving Wistar rats demonstrated that chronic consumption could lead to changes in body weight and biochemical markers such as glucose and lipid profiles . However, these findings are not directly translatable to humans due to differences in metabolism and dosage.

Mechanism of Action

Saccharin exerts its sweetening effect by binding to the sweet taste receptors on the tongue, specifically the T1R2/T1R3 receptor complex. This binding triggers a signal transduction pathway that ultimately results in the perception of sweetness . Additionally, this compound has been shown to inhibit carbonic anhydrase, which may contribute to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Aspartame: Another artificial sweetener, approximately 200 times sweeter than sucrose.

Sucralose: A chlorinated derivative of sucrose, about 600 times sweeter than sucrose.

Cyclamate: An artificial sweetener, about 30-50 times sweeter than sucrose.

Uniqueness

Saccharin is unique due to its stability under heat and acidic conditions, making it suitable for use in a variety of food products. Unlike aspartame, which can degrade over time, this compound remains stable and retains its sweetness . Additionally, this compound does not contribute to caloric intake, making it a popular choice for individuals managing their weight or blood sugar levels .

Biological Activity

Saccharin, a widely used artificial sweetener, has garnered significant attention not only for its sweetening properties but also for its diverse biological activities. This article delves into the pharmacological potential of this compound, examining its antibacterial, anticancer, and other biological effects, supported by various studies and case analyses.

Overview of this compound

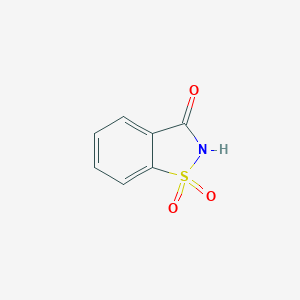

This compound (chemical name: 1,2-benzothiazole-3-one-1,1-dioxide) is one of the oldest artificial sweeteners, discovered in the late 19th century. It is approximately 300 to 400 times sweeter than sucrose and is commonly used in food products and beverages. Despite its long history of use, this compound has faced scrutiny regarding its safety and potential health effects, particularly concerning carcinogenicity.

Antibacterial Activity

Recent studies have highlighted this compound's potential as an antibacterial agent. Research indicates that this compound derivatives exhibit significant inhibitory activity against various bacterial strains.

Key Findings

- Inhibition Zones : Novel this compound analogs demonstrated inhibition zones ranging from 30 to 35 mm against Staphylococcus and Escherichia coli .

- Mechanism of Action : this compound appears to exert its antibacterial effects through bacteriostatic mechanisms, which inhibit bacterial growth without necessarily killing the bacteria .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus | 30-35 |

| This compound | Escherichia coli | 30-35 |

| Analog 1 | Salmonella | 25 |

| Analog 2 | Listeria monocytogenes | 28 |

Anticancer Properties

This compound has also been investigated for its anticancer properties. Some studies suggest that this compound and its derivatives may inhibit cancer cell proliferation.

Case Studies

- Bladder Tumors : In two-generation studies involving rats, sodium this compound was associated with a statistically significant increase in bladder tumors among male rats . However, other studies indicated that this compound did not induce mutations or chromosomal aberrations in various animal models .

- Mechanistic Insights : The anticancer activity may be linked to the modulation of specific signaling pathways involved in cell proliferation and apoptosis .

Metabolic Effects and Gut Microbiome Interaction

This compound's interaction with the gut microbiome is another area of interest. Recent findings suggest that this compound can modulate gut bacterial populations, potentially influencing metabolic health.

Key Observations

- Microbiome Modulation : Oral intake of this compound has been shown to decrease fecal bacterial load and alter microbiome composition in mice . This effect may contribute to reduced intestinal inflammation in models of colitis.

- Taste Receptor Activation : this compound binds to sweet taste receptors not only in the mouth but also in the gastrointestinal tract, influencing hormone release related to glucose metabolism .

Safety and Regulatory Status

The safety profile of this compound has been extensively reviewed. While historical concerns regarding its carcinogenic potential have been noted, regulatory agencies such as the FDA have deemed it safe for human consumption within established limits.

Regulatory Evaluations

- Carcinogenicity Classification : this compound is classified as a Group 2B carcinogen (possibly carcinogenic to humans) based on animal studies showing bladder tumors .

- Dietary Guidelines : Current dietary guidelines support the use of this compound as a non-caloric sweetener while monitoring intake levels to ensure safety .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for detecting saccharin in complex biological matrices?

To detect this compound in biological samples (e.g., urine, blood), researchers should employ high-performance liquid chromatography (HPLC) paired with ultraviolet (UV) or mass spectrometry (MS) detectors. Key parameters include:

- Mobile phase : A gradient of acetonitrile and water with 0.1% formic acid to enhance ionization in MS .

- Sample preparation : Solid-phase extraction (SPE) to remove interfering compounds .

- Validation : Calibration curves with spiked matrices to ensure accuracy (recovery rates >85%) and precision (RSD <10%) .

Q. How should researchers design in vitro studies to assess this compound’s effects on gut microbiota?

- Model selection : Use human fecal inocula in anaerobic batch cultures to simulate colonic conditions .

- Dosage : Test this compound at physiologically relevant concentrations (e.g., 0.1–10 mM) based on estimated human intake .

- Endpoint analysis : Measure short-chain fatty acid (SCFA) production via gas chromatography and 16S rRNA sequencing for microbial diversity .

Q. What analytical techniques validate this compound’s purity in synthesized samples?

Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C for structural confirmation) with elemental analysis (C, H, N, S) to verify stoichiometry. For trace impurities, use HPLC-MS with a C18 column and ion-pairing reagents .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s carcinogenic potential across species?

- Meta-analysis : Systematically review studies using PRISMA guidelines, stratifying results by species (e.g., rats vs. humans), exposure duration, and dosage .

- Mechanistic studies : Compare metabolic pathways (e.g., cytochrome P450 activity) and DNA-adduct formation using LC-MS/MS .

- Statistical rigor : Apply Bayesian models to quantify uncertainty in low-dose extrapolation .

Q. What in vivo models are optimal for studying this compound’s chronic effects on glucose homeostasis?

- Rodent models : Use diet-induced obese C57BL/6J mice with this compound-spiked drinking water (0.5–1.5 mg/mL) over 12 weeks .

- Endpoints : Oral glucose tolerance tests (OGTT), insulin ELISA, and pancreatic β-cell histology .

- Controls : Include cyclamate and sucralose to isolate this compound-specific effects .

Q. How can multi-omics approaches resolve this compound’s role in metabolic dysregulation?

- Transcriptomics : RNA-seq of liver tissue to identify dysregulated pathways (e.g., gluconeogenesis) .

- Metabolomics : LC-MS profiling of serum to detect changes in bile acids or lipid species .

- Integration : Use weighted gene co-expression network analysis (WGCNA) to link molecular changes to phenotypic outcomes .

Q. What computational strategies predict this compound’s interactions with sweet taste receptors?

- Molecular docking : Simulate binding to T1R2/T1R3 heterodimer using AutoDock Vina and homology models from PDB .

- MD simulations : Analyze stability of receptor-ligand complexes in lipid bilayers over 100-ns trajectories .

- Validation : Compare predictions with in vitro calcium imaging in HEK293 cells expressing T1R2/T1R3 .

Q. How do environmental factors influence this compound’s stability in aqueous solutions?

- Kinetic studies : Monitor degradation under varying pH (2–12), temperature (4–70°C), and UV exposure using HPLC-UV .

- Degradation products : Identify byproducts (e.g., sulfamoyl benzoic acid) via high-resolution MS .

- QSPR models : Corrogate stability with molecular descriptors (e.g., logP, polar surface area) .

Q. Methodological and Reproducibility Considerations

Q. What protocols ensure reproducibility in this compound-related rodent studies?

- Standardization : Adopt ARRIVE 2.0 guidelines for reporting animal cohorts, randomization, and blinding .

- Data transparency : Deposit raw metabolomics data in repositories like MetaboLights with FAIR metadata .

Q. How should researchers address batch variability in this compound synthesis?

- QC/QA : Implement in-process controls (e.g., TLC monitoring) and validate purity via DSC (melting point 228–230°C) .

- Interlab validation : Collaborate with ≥3 labs to assess synthetic reproducibility using shared SOPs .

Properties

IUPAC Name |

1,1-dioxo-1,2-benzothiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3S/c9-7-5-3-1-2-4-6(5)12(10,11)8-7/h1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVHZOJJKTDOEJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NS2(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO3S | |

| Record name | SACCHARIN (MANUFACTURING) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021251 | |

| Record name | Saccharin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Saccharin (manufacturing) appears as white crystals. Odorless or faintly aromatic odor. Sweet taste. (NTP, 1992), White solid; [CAMEO], Solid | |

| Record name | SACCHARIN (MANUFACTURING) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Saccharin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17165 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Saccharin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029723 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

Sublimes (NTP, 1992), Sublimes | |

| Record name | SACCHARIN (MANUFACTURING) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SACCHARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/669 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

greater than or equal to 100 mg/mL at 75 °F (NTP, 1992), 1 G SOL IN 2.6 ML WATER, 4.7 ML ALC /CALCIUM SALT/., FREELY SOL IN WATER. /AMMONIUM SALT/, Slightly soluble in benzene, ethyl ether, chloroform; soluble in acetone, ethanol, Slightly soluble in deuterated dimethylsulfoxide, 1 g dissolves 31 mL alcohol, 12 mL acetone, and in about 50 mL glycerol; freely soluble in solution of alkali carbonates; slightly soluble in chloroform, ether, Soluble in amyl acetate, ethyl acetate, For more Solubility (Complete) data for SACCHARIN (7 total), please visit the HSDB record page., 4 mg/mL at 25 °C | |

| Record name | SACCHARIN (MANUFACTURING) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SACCHARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/669 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Saccharin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029723 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.828 (NTP, 1992) - Less dense than water; will float, 0.828 g/cu cm at 25 °C | |

| Record name | SACCHARIN (MANUFACTURING) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SACCHARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/669 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000064 [mmHg] | |

| Record name | Saccharin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17165 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

...it has been shown that the activation of particular T2R bitter taste receptors is partially involved with the bitter aftertaste sensation of saccharin and acesulfame-K. ... /This study/ addressed the question of whether /they/ could stimulate transient receptor potential vanilloid-1 (TRPV1) receptors, as these receptors are activated by a large range of structurally different chemicals. Moreover, TRPV1 receptors and/or their variants are found in taste receptor cells and in nerve terminals throughout the oral cavity. Hence, TRPV1 activation could be involved in the ... aftertaste or even contribute to the poorly understood metallic taste sensation. Using Ca(2+) imaging on TRPV1 receptors heterologously expressed in the human embryonic kidney (HEK) 293 cells and on dissociated primary sensory neurons,... /it was found/ that in both systems, .../sweeteners/ activate TRPV1 receptors, and, moreover, they sensitize these channels to acid and heat. ... /it was/also found that TRPV1 receptors were activated by CuSO(4), ZnSO(4), and FeSO(4), three salts known to produce a metallic taste sensation. In summary, .../the/ results identify a novel group of compounds that activate TRPV1 and, consequently, provide a molecular mechanism that may account for off tastes of sweeteners and metallic tasting salts. | |

| Record name | SACCHARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/669 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

o- & p-Toluenesulfonamide; 1,2-benzisothiazol-1,1-dioxide; 1,2-benzisothiazoline-1,1-dioxide; 3-aminobenzisothazol-1,1-dioxide; 5- & 6-chlorosaccharin; ammonium saccharin; methyl saccharin; diphenyl sulfone; ditolylsulphone isomers; o- & p-sulfamoylbenzoic acid; o-chlorobenzoic acid; o-sulfobenzoic acid (& ammonium salt); n-tetracosane; bis(4-carboxyphenyl)sulfone; toluene-2,4-disulfonamide; saccharin-o-toluenesulfonamide; saccharin-6-sulfonamide; N-methyl-o-toluene-sulfonamide; methyl-o-chlorobenzoate; 4,4'-dibenzoylsulfone; 2- or 3-carboxy thiaxanthone-5-dioxide; o-sulfobenzamide; methyl-o-sulfamoylbenzoate; methyl-N-methylsulfamoylbenzoate; saccharin-o-toluenesulfoxylimide; & other /Reported impurities in saccharin & sodium saccharin/ | |

| Record name | SACCHARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/669 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Monoclinic crystals, Needles from acetone; prisms from alcohol; leaflets from water, White, crystalline powder, White crystals | |

CAS No. |

81-07-2 | |

| Record name | SACCHARIN (MANUFACTURING) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Saccharin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Saccharin [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Saccharin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12418 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | saccharin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | saccharin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5349 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Saccharin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-benzisothiazol-3(2H)-one 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.202 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SACCHARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FST467XS7D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SACCHARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/669 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Saccharin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029723 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

444 °F (decomposes) (NTP, 1992), 228 °C decomposes, 224 °C | |

| Record name | SACCHARIN (MANUFACTURING) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SACCHARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/669 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Saccharin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029723 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.